molecular formula C20H23FN4O2 B2610584 N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-96-9

N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2610584
CAS No.: 2034230-96-9
M. Wt: 370.428
InChI Key: RRFACUDSVDZVFX-UHFFFAOYSA-N
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Description

“N1-(4-fluorobenzyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a pyridinyl group, and a piperidinyl group, all connected by an oxalamide moiety. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the oxalamide moiety. The fluorobenzyl, pyridinyl, and piperidinyl groups would likely contribute to the overall polarity, shape, and reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, shape, and the presence of specific functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

One study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to investigate the binding energies of these compounds on metal surfaces, providing insights into their potential industrial applications in corrosion prevention (Kaya et al., 2016).

Role in Compulsive Food Consumption

Another research explored the effects of specific piperidine derivatives as selective antagonists on orexin-1 receptor mechanisms, related to compulsive food seeking and intake. This study suggests that these compounds could have implications for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Preclinical Pharmacology and Pharmacokinetics

A preclinical study characterized the pharmacodynamic and pharmacokinetic properties of a piperidine-based compound, highlighting its potential for clinical trials in major depressive disorder. This detailed investigation into the compound's efficacy, safety, and bioavailability offers a foundation for future therapeutic applications (Garner et al., 2015).

Synthesis and Bioactivity

Research on the synthesis and crystal structure of a novel piperidine derivative revealed its broad inhibitory activities toward fungi. This study demonstrates the potential pharmaceutical applications of such compounds in antifungal treatments (Xue Si-jia, 2011).

N-fluorobenzenesulfonimide Functionalization

A study explored the reaction of N-fluorobenzenesulfonimide with C60, leading to various bisfullerene adducts. This research could have implications for material science and the development of novel compounds with unique properties (Li et al., 2015).

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-17-3-1-15(2-4-17)13-23-19(26)20(27)24-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFACUDSVDZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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